molecular formula C16H15NO4 B2832062 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide CAS No. 339009-34-6

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide

Cat. No.: B2832062
CAS No.: 339009-34-6
M. Wt: 285.299
InChI Key: VPUNNNSJIMLUJZ-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide is a chemical compound characterized by its unique structure, which includes a pyran ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide typically involves the reaction of 5-acetyl-6-methyl-2-oxo-2H-pyran-3-ylamine with 4-methylbenzenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide
  • N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-hydroxybenzenecarboxamide

Uniqueness

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the acetyl and methyl groups on the pyran ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-4-6-12(7-5-9)15(19)17-14-8-13(10(2)18)11(3)21-16(14)20/h4-8H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNNNSJIMLUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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